![molecular formula C8H14O3 B1529602 cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate CAS No. 1392804-41-9](/img/structure/B1529602.png)
cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
Overview
Description
“Cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate” is a chemical compound with the CAS Number: 1392804-41-9 . It has a molecular weight of 158.2 and its molecular formula is C8H14O3 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
“Cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate” is a liquid at room temperature . It has a molecular weight of 158.2 and its molecular formula is C8H14O3 .Scientific Research Applications
1. Chemical Analysis and Detection
cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is used in the field of chemical analysis. For instance, a method was developed for the determination of various pyrethroid metabolites, including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, in human urine. This process involves extraction, cleanup, and derivatization, followed by detection and quantification using gas chromatography-tandem mass spectrometry, highlighting the compound's role in monitoring environmental and occupational exposure to synthetic pyrethroids (Arrebola et al., 1999).
2. Synthesis and Reactivity in Chemical Compounds
The compound plays a critical role in the synthesis and reactivity of various chemical structures. Studies have focused on the synthesis of different cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, evaluating their antagonist activity at excitatory amino acid receptor sites and anticonvulsant activity. Particularly, certain derivatives exhibited potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, underlining the compound's potential in pharmaceutical development (Gaoni et al., 1994).
3. Stereochemistry and Kinetic Studies
cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate is significant in stereochemistry and kinetic studies. Research on cross-conjugated biradicals, for example, investigated the kinetics and stereochemical behavior of various cis- and trans-dimethylenecyclopropane derivatives, providing insights into the mechanisms of thermal shifts and intramolecular cycloaddition, valuable for understanding the reactivity and stability of these compounds (Gajewski et al., 1982).
4. Applications in Material Science and Chemistry
The compound finds applications in material science and chemistry, particularly in the context of photoreactions and cycloadditions. Research has delved into the photo-induced addition of acetic acid to various cyclohexene derivatives, where cis- and trans-methyl 3-cyclohexene-1-carboxylate were key subjects. The study provided insights into the mechanisms and stereochemical outcomes of these reactions, contributing to a deeper understanding of photochemical processes in organic chemistry (Leong et al., 1973).
Safety And Hazards
The safety information available indicates that “cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl (1R,3S)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVPPWGWUOBMX-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135727 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | |
CAS RN |
1392804-41-9 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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